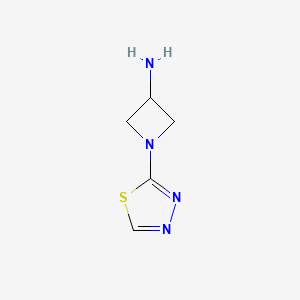
4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves multi-step chemical reactions, including acylation, deprotection, and salt formation processes. A notable example is the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, demonstrating a scalable and facile process. The optimized reaction conditions have been established to yield the product with high purity, indicating the potential for efficient synthesis of related compounds (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods such as density functional theory (DFT) calculations and X-ray diffraction studies. For instance, the structure of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid was confirmed through various spectroscopic techniques and compared with DFT calculation values (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, involving interactions with various receptors and exhibiting inhibitory activities. For example, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation, highlighting their potential pharmaceutical applications (Londregan et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on this compound are not provided, similar compounds' synthesis and structural analysis suggest a framework for predicting these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for various chemical modifications, and interaction with biological targets, are of significant interest. Studies on related compounds, like the synthesis and activity assay of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl] Pyrazolo [1,5-α]Pyridine, shed light on the methodology for exploring the chemical properties of such complex molecules (Gu-ca, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, similar to the requested compound, are synthesized using arlyaldehydes, ammonium formate, and acetoacetanilide. These compounds are converted into tetrahydro pyrazolo[4,3-c]pyridine-3-ols and tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-ols by condensing with hydrazine hydrate and phenylhydrazine (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Activities and Applications
- Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to the requested compound, have been shown to inhibit in vivo angiogenesis in a chick chorioallantoic membrane (CAM) model and exhibit DNA cleavage abilities (Kambappa et al., 2017).
- N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, chemically related to the requested compound, have been identified as small molecule inhibitors of PCSK9 mRNA translation, displaying improved potency and ADME properties (Londregan et al., 2018).
- Piperidine analogues, including structures similar to the requested compound, have shown potential in blocking the formation of blood vessels in vivo and have implications in anticancer therapy due to their anti-angiogenic and cytotoxic effects (Park et al., 2008).
Chemical Synthesis and Processing
- A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a structural component with the requested compound, has been established, indicating the potential for large-scale production and application in central nervous system disorders (Wei et al., 2016).
Molecular Interactions and Potential Therapeutic Use
- Compounds with piperidine and pyridine structures, similar to the requested compound, have been studied for their interactions with biological receptors, suggesting potential therapeutic applications (Shim et al., 2002).
Eigenschaften
IUPAC Name |
4-pyridin-4-yloxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-17-12-14(13-18(26-2)19(17)27-3)22-20(24)23-10-6-16(7-11-23)28-15-4-8-21-9-5-15/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQCFVLTCXWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

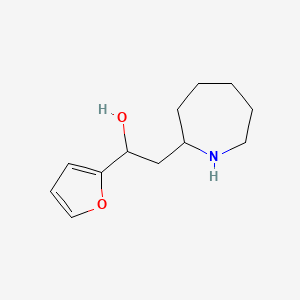

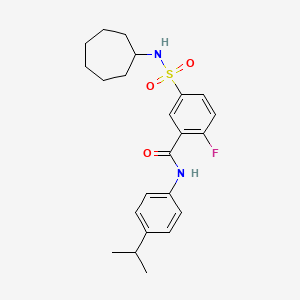
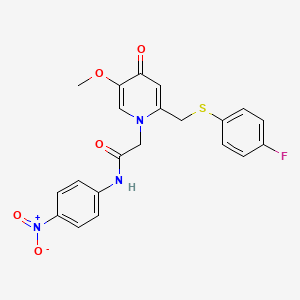
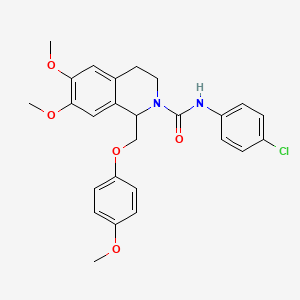

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)
![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

